Cas no 2680571-49-5 (ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate)

ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate
- 2680571-49-5
- EN300-28286899
- ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate
-
- インチ: 1S/C13H20N2O3S/c1-4-18-13(16)12(14)9-10-5-7-11(8-6-10)15-19(2,3)17/h5-8,12H,4,9,14H2,1-3H3
- InChIKey: BBAUDYKGXMZVQF-UHFFFAOYSA-N
- ほほえんだ: S(C)(C)(=NC1C=CC(=CC=1)CC(C(=O)OCC)N)=O
計算された属性
- せいみつぶんしりょう: 284.11946368g/mol
- どういたいしつりょう: 284.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286899-1g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 1g |
$884.0 | 2023-09-08 | ||
Enamine | EN300-28286899-5.0g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 5g |
$2566.0 | 2023-05-24 | ||
Enamine | EN300-28286899-10g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 10g |
$3807.0 | 2023-09-08 | ||
Enamine | EN300-28286899-5g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 5g |
$2566.0 | 2023-09-08 | ||
Enamine | EN300-28286899-0.05g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 0.05g |
$744.0 | 2023-09-08 | ||
Enamine | EN300-28286899-0.5g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 0.5g |
$849.0 | 2023-09-08 | ||
Enamine | EN300-28286899-2.5g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 2.5g |
$1735.0 | 2023-09-08 | ||
Enamine | EN300-28286899-1.0g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 1g |
$884.0 | 2023-05-24 | ||
Enamine | EN300-28286899-0.1g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 0.1g |
$779.0 | 2023-09-08 | ||
Enamine | EN300-28286899-0.25g |
ethyl 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoate |
2680571-49-5 | 0.25g |
$814.0 | 2023-09-08 |
ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate 関連文献
-
1. Back matter
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoateに関する追加情報
Ethyl 2-Amino-3-(4-{Dimethyl(Oxo)-Lambda6-Sulfanylideneamino}Phenyl)Propanoate: A Comprehensive Overview
Ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate, with the CAS number 2680571-49-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a sulfanylideneamino moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular structure of ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate is particularly intriguing due to the presence of the sulfanylideneamino group. This group, which can be represented as S(O)=N-, is known for its ability to form strong bonds with other molecules, making it a valuable component in the synthesis of bioactive compounds. Recent studies have shown that this functional group can enhance the stability and bioavailability of drugs, making it a focal point in medicinal chemistry research.
One of the most notable aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have explored its use in the development of novel antibiotics and anticancer agents. For instance, a study published in *Journal of Medicinal Chemistry* highlighted how derivatives of this compound can inhibit key enzymes involved in bacterial resistance mechanisms. This finding underscores its importance in the ongoing quest for new therapeutic agents.
In addition to its pharmacological applications, ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate has also been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the amino alcohol precursor. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, researchers have successfully employed green chemistry principles to reduce the use of hazardous solvents and improve yield rates.
Another area where this compound has shown promise is in analytical chemistry. Its unique spectroscopic properties make it an ideal candidate for use as a reference standard in chromatographic and spectroscopic analyses. This has led to its adoption in quality control processes within pharmaceutical manufacturing.
Looking ahead, ongoing research into ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate is focused on expanding its applications across diverse fields. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new potentials for this compound, particularly in areas such as nanotechnology and biotechnology.
In conclusion, ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate stands out as a multifaceted compound with significant implications for modern science. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations across various disciplines.
2680571-49-5 (ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate) 関連製品
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))